molecular formula C4H2ClFS B2805229 2-chloro-3-fluorothiophene CAS No. 32431-79-1

2-chloro-3-fluorothiophene

Cat. No.: B2805229
CAS No.: 32431-79-1
M. Wt: 136.57
InChI Key: YPKKBRKJRSIFBU-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorothiophene (CAS 32431-79-1) is a halogenated heterocyclic compound with the molecular formula C4H2ClFS and a molecular weight of 136.58 g/mol . It serves as a versatile and privileged scaffold in medicinal chemistry and materials science. The thiophene ring system is a well-established pharmacophore, ranked 4th among U.S. FDA-approved sulfur-containing small drug molecules . It often acts as a bio-isosteric replacement for phenyl rings, improving metabolic stability and binding affinity in drug candidates . This di-halogenated thiophene, featuring both chloro and fluoro substituents, is a high-value building block for constructing complex molecules in drug discovery. It is particularly useful in the synthesis of potential therapeutic agents, similar to other thiophene derivatives that have shown promise as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, targets for neurodegenerative conditions . Furthermore, halogenated thiophenes are crucial in developing advanced materials, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The presence of two distinct halogen atoms on the ring provides complementary reactivity for sequential metal-catalyzed cross-coupling reactions, allowing researchers to precisely functionalize the scaffold. This makes this compound an indispensable intermediate for creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFS/c5-4-3(6)1-2-7-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKBRKJRSIFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-79-1
Record name 2-chloro-3-fluorothiophene
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Reactivity and Mechanistic Studies of 2 Chloro 3 Fluorothiophene and Analogous Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of complex organic materials and pharmaceuticals. Halogenated thiophenes, including 2-chloro-3-fluorothiophene, are valuable substrates for these transformations.

Palladium catalysts are widely employed for cross-coupling reactions of aryl halides. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples that have been successfully applied to thiophene (B33073) derivatives. jcu.edu.au

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of chlorothiophenes in Suzuki-Miyaura coupling is well-established. Generally, the carbon-chlorine bond is less reactive than carbon-bromine or carbon-iodine bonds, often requiring more specialized catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands, to achieve efficient coupling.

The Stille coupling utilizes organotin reagents and offers a versatile method for C-C bond formation. organic-chemistry.orgwikipedia.org The reaction is tolerant of a wide range of functional groups, and its mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The reactivity of the halide in Stille couplings generally follows the trend I > Br > Cl, similar to other palladium-catalyzed reactions. libretexts.org For a substrate like this compound, the C-Cl bond would be the primary site for coupling.

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling reactions. wikipedia.org This increased reactivity allows for the coupling of less reactive organic halides, including chlorides. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance. wikipedia.orgnih.govnih.gov For this compound, a Negishi coupling would be expected to proceed at the C-Cl position.

Interactive Table: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Halothiophenes

Reaction Name Organometallic Reagent Typical Catalyst Key Advantages
Suzuki-Miyaura Organoboron Pd(PPh₃)₄, Pd(OAc)₂ Stability and low toxicity of boron reagents
Stille Organotin Pd(PPh₃)₄, Pd₂(dba)₃ Functional group tolerance

| Negishi | Organozinc | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, coupling of C-Cl bonds |

Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for various cross-coupling reactions, particularly for the activation of C-Cl bonds. rwth-aachen.de Nickel-catalyzed reactions have been extensively studied for the polymerization and arylation of chlorothiophenes. acs.orgexlibrisgroup.comfigshare.comacs.org

C-H functionalization polycondensation of chlorothiophenes using nickel catalysts has been a significant development in the synthesis of polythiophenes, which are important materials in organic electronics. acs.orgexlibrisgroup.comfigshare.comacs.org This method often involves the reaction of a 2-chloro-3-substituted thiophene with a Grignard reagent and a catalytic amount of a secondary amine in the presence of a nickel catalyst. acs.orgexlibrisgroup.comfigshare.comacs.org The reaction proceeds through a C-H functionalization mechanism, leading to the formation of head-to-tail regioregular poly(3-substituted thiophene)s. thieme-connect.com Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have shown high efficiency in these polymerizations. acs.orgexlibrisgroup.comfigshare.comacs.org

Nickel-catalyzed arylation of chlorothiophenes provides a direct method for the synthesis of aryl-substituted thiophenes. These reactions can proceed via direct C-H arylation or through cross-coupling with aryl organometallic reagents. The use of nickel catalysts is particularly advantageous for the activation of the relatively inert C-Cl bond. researchgate.netnih.gov

Interactive Table: Nickel-Catalyzed Polymerization of 2-Chloro-3-hexylthiophene (B1425218)

Catalyst Amine Grignard Reagent Yield (%) Molecular Weight (Mn) Polydispersity (Mw/Mn)
NiCl₂(PPh₃)IPr Cy₂NH (10 mol%) EtMgCl 82 - -

Data sourced from analogous 2-chloro-3-hexylthiophene systems. acs.orgthieme-connect.com

Copper-catalyzed reactions represent an even more economical and sustainable approach to C-H functionalization and arylation. rsc.org While less common than palladium and nickel for cross-coupling of aryl chlorides, copper catalysis has shown promise in specific applications.

Copper-catalyzed C-H functionalization of heteroarenes is a growing field. rsc.org These reactions often involve an oxidative coupling mechanism and can be used to introduce a variety of functional groups onto the thiophene ring. For this compound, selective C-H functionalization at the C5 position would be the expected outcome, driven by the electronic and steric environment of the ring.

Copper-catalyzed arylation of aryl halides, known as the Ullmann condensation, typically requires harsh reaction conditions. However, modern ligand-accelerated protocols have expanded the scope of copper-catalyzed arylation to include a wider range of substrates under milder conditions. The application of these methods to chlorothiophenes is an area of ongoing research.

Directed C-H Functionalization Strategies

Directed C-H functionalization offers a powerful and atom-economical approach to the synthesis of substituted thiophenes by avoiding the pre-functionalization required in traditional cross-coupling reactions.

Deprotonative metalation is a key strategy for the selective functionalization of thiophenes. The use of strong bases, such as organolithium reagents or magnesium amides, can selectively deprotonate the thiophene ring at specific positions. For 2-chloro-3-substituted thiophenes, deprotonation typically occurs at the C5 position. thieme-connect.comresearchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles.

The combination of a Grignard reagent and a catalytic amount of a secondary amine, such as cis-2,6-dimethylpiperidine (B46485) (DMP), has been shown to be effective for the deprotonative metalation of 2-chloro-3-substituted thiophenes at room temperature. thieme-connect.comresearchgate.net The resulting thienyl Grignard reagent can then participate in subsequent cross-coupling reactions. thieme-connect.comresearchgate.netthieme-connect.com

Interactive Table: Deprotonative Metalation and Arylation of 2-Chloro-3-hexylthiophene

Amine Catalyst Grignard Reagent Aryl Halide Catalyst Yield (%)
DMP (10 mol%) EtMgCl 4-bromotoluene PdCl₂(dppf) 101 (crude)

Data sourced from analogous 2-chloro-3-hexylthiophene systems. thieme-connect.com

Electrophilic Substitution Reactions on Thiophene Rings

Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution (SEAr) reactions. brainly.inpearson.comwikipedia.orgquimicaorganica.org The substitution typically occurs at the C2 and C5 positions, as the cationic intermediates formed by attack at these positions are more stabilized by resonance. onlineorganicchemistrytutor.com

For a substituted thiophene like this compound, the directing effects of the halogen substituents must be considered. Both chlorine and fluorine are deactivating groups due to their inductive electron withdrawal (-I effect). However, they are ortho, para-directing due to resonance electron donation (+M effect). In this compound, the C5 position is the most likely site for electrophilic attack, as it is para to the fluorine and meta to the chlorine. The C4 position is sterically hindered and electronically disfavored. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. brainly.inquimicaorganica.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Halogen Centers

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur if the aromatic ring is activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In heterocycles like thiophene, the sulfur atom can help to stabilize the negative charge in the Meisenheimer-like intermediate formed during the SNAr mechanism. libretexts.org

In this compound, the displacement of the chlorine atom by a nucleophile is a potential reaction pathway. acs.org The reactivity of the C-Cl bond towards nucleophilic attack would be enhanced by the electron-withdrawing nature of the adjacent fluorine atom and the thiophene ring itself. However, the C-F bond is generally much stronger and less prone to nucleophilic displacement. Therefore, selective nucleophilic substitution at the C2 position is conceivable. The feasibility of such a reaction would depend on the strength of the nucleophile and the reaction conditions. youtube.com

Oxidative Transformations of the Thiophene Ring and Sulfur Atom

The sulfur atom in the thiophene ring can undergo oxidation to form corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation significantly alters the electronic character and chemical reactivity of the heterocycle. The oxidation process is typically stepwise, with the sulfoxide (B87167) being an intermediate on the path to the sulfone. nih.govresearchgate.net

The oxidation of thiophene derivatives is influenced by the nature of the substituents on the ring. The first step, the conversion of the thiophenic sulfide (B99878) to a sulfoxide, involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. nih.gov Consequently, electron-donating groups on the thiophene ring accelerate this step, while electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, are expected to decrease the rate of initial oxidation by reducing the electron density on the sulfur atom. nih.gov

Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often faster or proceeds under similar conditions. In this step, the trend is reversed; electron-withdrawing substituents can facilitate the conversion of the sulfoxide to the sulfone. nih.gov Thiophene sulfoxides are often highly reactive and can act as potent electrophiles or participate in cycloaddition reactions. nih.gov The complete oxidation to the corresponding sulfone is readily achieved for most thiophene derivatives using common oxidizing agents. nih.gov

A variety of reagents have been developed for the selective oxidation of sulfides to either sulfoxides or sulfones, many of which are applicable to thiophene systems. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Oxidizing Agents for Thiophene and Sulfide Oxidation
Oxidizing Agent/SystemPrimary ProductNotesReference
Hydrogen Peroxide (H₂O₂) with Methyltrioxorhenium(VII) (CH₃ReO₃)Sulfoxide and/or SulfoneStepwise oxidation is observed; product depends on stoichiometry. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneA widely used reagent; stoichiometry can control the level of oxidation. researchgate.net
Hydrogen Peroxide (H₂O₂) with Tantalum Carbide (TaC)SulfoxideProvides high yields of sulfoxides. The catalyst is recoverable. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) with Niobium Carbide (NbC)SulfoneEfficiently affords sulfones. The catalyst is recoverable. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneAn environmentally benign, metal-free system that directly yields sulfones. organic-chemistry.org
Periodic acid (H₅IO₆) with FeCl₃SulfoxideProvides selective oxidation to sulfoxides. organic-chemistry.org

Studies on Reaction Kinetics and Stereochemical Outcomes

Specific kinetic and stereochemical studies on this compound are not extensively documented. However, general principles derived from studies of thiophene and its derivatives can be applied to understand its likely behavior.

Reaction Kinetics: The kinetics of electrophilic aromatic substitution on thiophene have been studied for various reactions, including hydrogen exchange and nitration. rsc.orgrsc.org Thiophene is significantly more reactive than benzene (B151609) in these reactions. The rate of reaction is influenced by the stability of the intermediate sigma complex (arenium ion). For substituted thiophenes, the substituents' electronic effects play a crucial role. In the case of this compound, both halogen atoms are electron-withdrawing via induction, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. This deactivation would result in slower reaction rates under comparable conditions.

Stereochemical Outcomes: The stereochemical outcome of a reaction involving a chiral center depends heavily on the reaction mechanism. lumenlearning.com

One-Step Concerted Mechanisms: In reactions where bond breaking and bond formation occur simultaneously (e.g., S(_N)2 reactions), a specific stereochemical outcome, such as inversion of configuration, is typically observed. The stereochemistry of the starting material directly dictates the stereochemistry of the product, a characteristic of stereospecific reactions. masterorganicchemistry.com

Multi-Step Mechanisms: Reactions that proceed through planar or rapidly inverting intermediates (e.g., carbocations in S(_N)1 reactions) often lead to a loss of stereochemical information. lumenlearning.com If an achiral intermediate is formed from a chiral starting material, the subsequent attack by a nucleophile can occur from either face with equal probability, resulting in a racemic mixture of enantiomers. lumenlearning.com

Formation of a New Chiral Center: When a reaction creates a new chiral center in an achiral starting material, a racemic mixture is typically formed unless a chiral reagent or catalyst is used. If the starting material is already chiral, the formation of a new stereocenter leads to diastereomers, which are often formed in unequal amounts due to steric or electronic preferences. lumenlearning.com

For this compound, which is achiral, reactions that introduce a chiral center would be expected to produce a racemic mixture of products in the absence of any external chiral influence.

Investigation of Regioselectivity in Thiophene Functionalization

The regioselectivity of functionalization, particularly electrophilic aromatic substitution, is a critical aspect of thiophene chemistry. The outcome is governed by the inherent reactivity of the thiophene ring and the directing effects of the existing substituents.

The thiophene ring is most susceptible to electrophilic attack at the α-positions (C2 and C5) due to the superior ability of the sulfur atom to stabilize the cationic intermediate at these positions compared to the β-positions (C3 and C4). researchgate.netpearson.com In this compound, the C2 position is occupied, leaving C5 as the activated α-position and C4 as the less activated β-position.

The directing effects of the halogen substituents must also be considered. Halogens are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because of resonance electron donation (+M effect).

C2-Chloro group: This substituent would direct an incoming electrophile to the C5 position (para-like).

C3-Fluoro group: This substituent would direct an incoming electrophile to the C5 position (ortho-like) and the C2 position (ortho-like, but already substituted).

Both substituents cooperatively direct incoming electrophiles to the C5 position. This synergistic effect, combined with the intrinsic preference for α-substitution, makes the C5 position the overwhelmingly favored site for electrophilic attack. Functionalization at the C4 position is expected to be a minor product, if observed at all.

Other functionalization pathways, such as metalation followed by electrophilic quench, also show high regioselectivity. Deprotonation with a strong base like n-butyllithium typically occurs at the most acidic C-H bond, which in thiophenes is an α-C-H bond. Therefore, lithiation of this compound is also predicted to occur selectively at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
PositionInfluence of Thiophene RingDirecting Effect of C2-ChloroDirecting Effect of C3-FluoroPredicted Outcome
C4 (β-position)DisfavoredMeta-like (Disfavored)Meta-like (Disfavored)Very Minor/No Product
C5 (α-position)FavoredPara-like (Strongly Favored)Ortho-like (Strongly Favored)Major Product

Advanced Spectroscopic and Structural Characterization Techniques for Halogenated Thiophenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a substituted thiophene (B33073), different forms of NMR are used to analyze the hydrogen, carbon, and fluorine atoms.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the thiophene ring of 2-chloro-3-fluorothiophene, there are two aromatic protons. Their chemical shifts are influenced by the electronegativity of the adjacent halogen substituents. The chlorine at position 2 and the fluorine at position 3 will deshield the protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted thiophene.

The proton at position 4 is coupled to the fluorine at position 3 and the proton at position 5. Similarly, the proton at position 5 is coupled to the proton at position 4. This spin-spin coupling results in a complex splitting pattern, typically a doublet of doublets for each proton, which is crucial for confirming their relative positions. For comparison, the protons of 2-chlorothiophene (B1346680) appear at approximately 6.7-7.0 ppm. chemicalbook.com The introduction of an adjacent fluorine atom would be expected to further shift these signals downfield.

Table 1: Predicted ¹H NMR Data for this compound Data are estimated based on substituent effects and data from related compounds.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.0 - 7.3 Doublet of doublets (dd) ³J(H-H) ≈ 5-6 Hz, ⁴J(H-F) ≈ 1-3 Hz
H-5 6.8 - 7.1 Doublet of doublets (dd) ³J(H-H) ≈ 5-6 Hz, ⁵J(H-F) ≈ <1 Hz

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. In this compound, four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atoms directly bonded to the electronegative chlorine (C-2) and fluorine (C-3) atoms will be significantly deshielded and appear at the lowest fields.

A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. The signal for C-3 will appear as a large doublet due to one-bond coupling (¹JC-F), while the signals for C-2 and C-4 will show smaller doublet splittings due to two-bond coupling (²JC-F). The C-5 signal may also show a small three-bond coupling (³JC-F). This C-F coupling provides definitive evidence for the position of the fluorine atom on the thiophene ring. For reference, the carbon signals in unsubstituted thiophene appear around 125-127 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Data are estimated based on substituent effects and established C-F coupling patterns.

Carbon Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-2 125 - 135 Doublet (d) ²JC-F ≈ 15-30 Hz
C-3 145 - 160 Doublet (d) ¹JC-F ≈ 240-260 Hz
C-4 120 - 130 Doublet (d) ²JC-F ≈ 20-35 Hz
C-5 125 - 135 Doublet (d) ³JC-F ≈ 2-5 Hz

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine atoms. azom.com It has a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. azom.com In this compound, a single signal is expected for the fluorine atom at the C-3 position.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a complex multiplet due to coupling with the adjacent protons at C-4 (three-bond coupling, ³JH-F) and C-2 (four-bond coupling, ⁴JH-F is typically negligible), and potentially the proton at C-5 (four-bond coupling, ⁴JH-F). This coupling pattern confirms the connectivity of the fluorine atom within the molecule's framework.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups and bonds absorb at characteristic frequencies. nih.gov For this compound, key vibrational modes include C-H stretching, C=C ring stretching, C-S stretching, and the characteristic C-halogen stretches.

The C-Cl stretching vibration is typically observed in the 850–550 cm⁻¹ region. researchgate.net The C-F stretch is a strong absorption usually found in the 1400–1000 cm⁻¹ range. The C-S stretching vibration of the thiophene ring often appears between 710 and 680 cm⁻¹. iosrjournals.org The presence and position of these bands in the FTIR spectrum are critical for confirming the identity of the halogen substituents and the integrity of the thiophene ring. nih.govnih.gov

Table 3: Characteristic FTIR Vibrational Frequencies for this compound Frequency ranges are based on typical values for substituted thiophenes and halogenated aromatic compounds.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C Ring Stretch 1600 - 1400 Medium to Strong
C-F Stretch 1400 - 1000 Strong
C-Cl Stretch 850 - 550 Medium to Strong
C-S Stretch 710 - 680 Weak to Medium

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is complementary to FTIR. While FTIR is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is often better for analyzing non-polar bonds and symmetrical vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the C-S ring vibrations and the C-C backbone stretches, which may be weak in the IR spectrum. iosrjournals.org Comparing the FTIR and Raman spectra can provide a more complete picture of the molecule's vibrational modes, aiding in a comprehensive structural assignment. For example, a study on the related molecule 2-acetyl-5-chlorothiophene (B429048) utilized both FTIR and Raman spectroscopy to perform a full vibrational assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification, quantification, and structural elucidation of chemical compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is instrumental in validating the molecular weight of a synthesized compound like this compound and distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Exact Mass of this compound
Molecular FormulaIsotopes UsedTheoretical Monoisotopic Mass (Da)
C₄H₂ClFS¹²C, ¹H, ³⁵Cl, ¹⁹F, ³²S135.95498

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. pacificbiolabs.com This technique is widely used to confirm the identity and assess the purity of small organic molecules. uccore.orgaxispharm.com In the context of this compound, an LC-MS method would separate the target compound from any impurities, starting materials, or byproducts. The mass spectrometer would then confirm the identity of the eluting compound by its mass-to-charge ratio, providing confidence in the sample's purity and identity.

Detailed research findings from a specific LC-MS analysis for the purity and identity confirmation of this compound have not been reported in the available scientific literature. A typical analysis would yield the data presented in the table below.

Table 2: Representative LC-MS Data for Purity and Identity Confirmation of this compound
ParameterExpected/Observed Value
Retention Time (min)Data not available
Observed [M+H]⁺ (m/z)Data not available
Purity (%)Data not available

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edu

Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure by mapping the electron density within a single crystal. creative-biostructure.comcarleton.edu This technique yields precise data on the crystal system, space group, and unit cell dimensions, as well as intramolecular details like bond lengths and bond angles. fiveable.meulisboa.pt For this compound, this analysis would definitively confirm the substitution pattern on the thiophene ring and provide insights into the molecule's conformation.

A comprehensive search of crystallographic databases and scientific literature did not yield any reports on the single crystal X-ray diffraction of this compound. Were the data available, it would be presented as shown in Table 3.

Table 3: Crystallographic Data for this compound
ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Selected Bond Lengths (Å)Data not available
Selected Bond Angles (°)Data not available

Powder X-ray diffraction (PXRD) is used to identify crystalline phases of a bulk material. carleton.edulibretexts.org The technique generates a unique diffraction pattern, or 'fingerprint,' for a specific crystalline solid. contractlaboratory.com For this compound, PXRD could be used to identify the compound, assess its phase purity, and characterize its solid form.

No experimental powder X-ray diffraction data for this compound are currently available in the public domain. A typical PXRD analysis would report the characteristic diffraction peaks as shown in Table 4.

Table 4: Powder X-ray Diffraction Peaks for this compound
2θ (°)d-spacing (Å)Relative Intensity (%)
Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vn For aromatic compounds like halogenated thiophenes, the primary absorptions are typically due to π → π* transitions. up.ac.zalibretexts.org The absorption characteristics, such as the wavelength of maximum absorbance (λmax), provide information about the electronic structure and extent of conjugation in the molecule.

Specific experimental UV-Vis absorption data detailing the electronic transitions of this compound are not available in the surveyed literature. Such an analysis would provide the absorption characteristics outlined in Table 5.

Table 5: UV-Vis Absorption Characteristics of this compound
Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
Data not available

Applications of 2 Chloro 3 Fluorothiophene As a Synthetic Building Block and in Advanced Materials

Precursors for Advanced Organic Materials

The electron-deficient nature of the doubly halogenated thiophene (B33073) ring makes 2-chloro-3-fluorothiophene an attractive monomer for the synthesis of advanced organic materials, particularly those used in organic electronics. The presence of both chloro and fluoro substituents allows for fine-tuning of the electronic and physical properties of resulting polymers.

Polymer Semiconductors (e.g., for OLEDs, organic photovoltaics)

Halogenated thiophene derivatives are crucial components in the synthesis of polymer semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comresearchgate.net The incorporation of halogen atoms like chlorine and fluorine into the polymer backbone has a significant impact on the material's optoelectronic properties.

Specifically, fluorination is a known strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated polymers. rsc.org This tuning of frontier molecular orbital energy levels is critical for improving the efficiency and stability of organic electronic devices. For instance, a lower HOMO level can lead to higher open-circuit voltages in OPVs and greater resistance to oxidative degradation, enhancing device lifetime. rsc.org

Similarly, chlorination of the thiophene ring makes the resulting monomer electron-deficient, which is a desirable characteristic for creating materials used in OPVs and OLEDs. ossila.com Materials like 2,5-dibromo-3-chlorothiophene (B1655142) are used to synthesize medium to wide bandgap polymer semiconductors for cost-effective, solution-processable organic solar cells. ossila.com The principles guiding the use of these halogenated monomers are directly applicable to this compound. Its integration into a polymer backbone would be expected to enhance charge mobility and stability, properties essential for high-performance OLEDs and OPVs. Thienothiophenes, which are fused thiophene ring systems, are also prominent in OLED materials, indicating the broad utility of the thiophene core in this technology. beilstein-journals.org

Table 1: Influence of Halogenation on Polymer Properties for Organic Electronics
HalogenEffect on Electronic PropertiesImpact on Device PerformanceReference
Fluorine Lowers HOMO and LUMO energy levelsIncreases open-circuit voltage (Voc) in OPVs; enhances material stability against oxidation rsc.org
Chlorine Creates an electron-deficient building blockEnables synthesis of medium to wide bandgap polymers for OPVs ossila.com
Combined Provides fine-tuning of electronic and physical propertiesPotential for high charge mobility and enhanced stability in OLEDs and OPVs

Building Blocks for Conjugated Polymers

This compound serves as a fundamental building block for a variety of conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic and optical properties that make them suitable for a wide range of electronic applications. rsc.org

The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions where the halogen atoms on the thiophene monomer act as reactive handles. For example, derivatives like 2,5-dibromo-3-chlorothiophene are designed to be "capped" with reactive bromide and chloride atoms to facilitate these coupling reactions. ossila.com This allows for the controlled and sequential construction of the polymer chain. Polythiophene-based polymers are widely used as electron donor materials in organic solar cells due to their thermal stability and ease of processing. mdpi.com The use of this compound as a monomer allows for the introduction of both chlorine and fluorine into the polymer structure, providing a powerful tool for tailoring the final properties of the material.

Intermediates in the Synthesis of Complex Heterocyclic Systems

The reactivity of its carbon-halogen bonds makes this compound a valuable intermediate for constructing more complex, fused heterocyclic structures. These larger molecules are often scaffolds for pharmaceuticals, agrochemicals, and functional dyes.

One important class of such structures is thiophene-fused quinolines. A facile synthesis for 3-amino-2-cyanothieno[2,3-b]quinolines has been demonstrated starting from 2-chloro-3-cyanoquinolines. niscpr.res.in This reaction proceeds by building the thiophene ring onto the quinoline (B57606) core. Conversely, this compound could be used as the thiophene source, reacting with an appropriately functionalized quinoline derivative through cross-coupling reactions to build the fused system.

Similarly, the synthesis of naphthyl-substituted thiophenes has been achieved through the condensation of (Z)-3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid. researchgate.netpleiades.online This demonstrates a pathway to link thiophene and naphthalene (B1677914) rings. An alternative and more direct approach would involve the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a naphthylboronic acid. The Suzuki coupling is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings. nih.govnih.gov

Table 2: Representative Synthetic Targets from Halogenated Thiophenes
Target Heterocyclic SystemPotential Synthetic StrategyPrecursor ExampleReference
Thiophene-fused Quinolines Ring annulation onto a quinoline core2-Chloro-3-cyanoquinolines niscpr.res.in
Naphthyl-substituted Thiophenes Condensation reaction(Z)-3-Chloro-3-(2-naphthyl)prop-2-enal researchgate.netpleiades.online
Aryl-substituted Thiophenes Palladium-catalyzed Suzuki cross-coupling2,5-Dibromo-3-hexylthiophene (B54134) nih.gov

Role in the Development of Fine Chemicals and Specialty Materials

Beyond advanced polymers, this compound is a precursor for a range of fine chemicals and specialty materials, finding use in the broader fields of organic electronics and agrochemicals.

Its utility in organic electronics stems from its role as a building block for conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are essential in flexible displays and organic sensors. The incorporation of halogenated thiophenes is a key strategy for developing the next generation of these materials.

In the agrochemical sector, chlorothiophene derivatives are critical intermediates. They serve as precursors for neonicotinoid insecticides and are used to enhance the efficacy of various herbicides and fungicides. For instance, halogenated 2-thiophenecarboxylic acids are key building blocks for new classes of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The inclusion of fluorine in agrochemical candidates is also a well-established strategy to enhance their biological activity and metabolic stability. nih.gov The dual halogenation of this compound therefore makes it a highly promising starting material for the synthesis of novel, potentially more effective agrochemicals. nbinno.com

Exploration of New Chemical Transformations Utilizing its Unique Halogenation Pattern

The presence of two different halogens on adjacent carbon atoms (a vicinal dihalide pattern) on the thiophene ring opens up possibilities for selective and sequential chemical reactions. The carbon-chlorine and carbon-fluorine bonds have different reactivities, which can be exploited to control chemical synthesis.

Generally, in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings, the C-Cl bond is more reactive than the C-F bond. This differential reactivity would allow for a selective reaction at the 2-position (C-Cl) while leaving the 3-position (C-F) intact for a subsequent transformation. This type of controlled, site-selective functionalization is highly valuable in organic synthesis for building complex molecules in a stepwise manner. A study on 2,5-dibromo-3-hexylthiophene demonstrated that selective Suzuki coupling could be achieved, highlighting the ability to control reactivity at different positions on a polyhalogenated thiophene. nih.gov

Furthermore, the thiophene ring itself can undergo electrophilic aromatic substitution. The combined electronic effects of the chloro and fluoro substituents would influence where new functional groups are added to the ring. In related compounds like 2-acetyl-3-chlorothiophene, electrophilic attack occurs predominantly at the 5-position. This predictable regioselectivity is crucial for designing synthetic routes to new thiophene derivatives. The unique halogenation pattern of this compound thus provides a versatile platform for exploring novel chemical transformations and synthesizing a wide array of previously inaccessible compounds.

Future Research Directions in 2 Chloro 3 Fluorothiophene Chemistry

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing halogenated thiophenes exist, future research will likely focus on developing more efficient, regioselective, and environmentally benign routes to 2-chloro-3-fluorothiophene and its precursors.

Direct C-H Functionalization: A significant area of future development will be the application of direct C-H activation and functionalization strategies. Techniques such as palladium/norbornene (Pd/NBE) cooperative catalysis, which have shown success in the vicinal difunctionalization of other thiophenes, could be adapted for the sequential and regioselective introduction of fluorine and chlorine atoms onto an unsubstituted thiophene (B33073) core. nih.gov This would represent a major step forward in atom economy, reducing the need for pre-functionalized starting materials and multiple synthetic steps.

Advanced Catalysis Systems: The exploration of novel catalyst systems is another promising avenue. For instance, the use of ionic liquids as catalysts and solvents has proven effective in the chloromethylation of thiophene derivatives, offering high conversion rates and catalyst recyclability. google.com Future work could investigate tailored ionic liquids or phase-transfer catalysts for the synthesis of this compound, potentially leading to milder reaction conditions and improved yields. nbinno.com

Green Chemistry Approaches: Adhering to the principles of green chemistry, future synthetic methods will aim to minimize hazardous waste and energy consumption. This includes exploring solvent-free reaction conditions, potentially utilizing microwave-assisted synthesis to accelerate reaction times, a technique that has been successfully applied to the synthesis of other acetylated chlorothiophenes.

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H Functionalization High atom economy, fewer steps, regioselectivity.Adapting Pd/NBE catalysis for sequential chlorination and fluorination.
Advanced Catalysis Milder conditions, higher yields, catalyst recycling.Design of specific ionic liquids and phase-transfer catalysts.
Green Chemistry Methods Reduced environmental impact, energy efficiency.Microwave-assisted synthesis and solvent-free reaction conditions.

In-depth Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The electronic asymmetry created by the two different halogens makes mechanistic studies particularly important.

Future research will likely involve:

Probing Catalytic Cycles: For transition metal-catalyzed reactions, such as Suzuki or Stille cross-couplings, detailed mechanistic studies will be essential. This involves identifying and characterizing reaction intermediates and transition states to understand how the electronic properties of the C-Cl versus the C-F bond influence key steps like oxidative addition and reductive elimination.

Kinetics and Isotopic Labeling: Kinetic analysis and isotopic labeling experiments can provide quantitative data on reaction rates and pathways. These studies will help elucidate the role of each halogen in directing the regioselectivity of, for example, electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr) reactions.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), will be indispensable for mapping potential energy surfaces, calculating activation barriers, and visualizing transition state geometries. rsc.org Such studies can explain observed reactivity and regioselectivity, for instance, why substitution might preferentially occur at the C5 position.

Exploration of Unconventional Reactivity Pathways

Moving beyond traditional transformations, future research will aim to unlock novel reactivity patterns for this compound, enabling the synthesis of previously inaccessible molecular architectures.

Regioselective C-H Functionalization at C4/C5: While the C2 and C5 positions of thiophene are typically the most reactive, advanced catalytic methods could enable functionalization at the less accessible C4 position. The development of palladium-catalyzed reactions specifically designed for polysubstituted thiophenes could open avenues for introducing new functional groups adjacent to the fluorine atom. nih.gov

Thiophene Ring-Fragmentation: Investigating the conditions under which the thiophene ring of this compound can be selectively opened or fragmented is a compelling research direction. Computational studies on related molecules like 2-chlorothiophene (B1346680) have explored such dissociation pathways. researchgate.net Controlled fragmentation could yield highly functionalized, linear synthons that are valuable in organic synthesis.

Catalytic Ring-Expansion and Dearomatization: While computational studies suggest that thiophenes are generally stable against ring-opening compared to furans, exploring specific catalytic systems that could promote ring-expansion or dearomatization reactions remains an intriguing possibility. chemrxiv.org Such transformations would dramatically increase the molecular complexity and provide access to novel heterocyclic systems.

Design and Synthesis of Derivatives for Targeted Applications

The unique electronic properties imparted by the chloro and fluoro substituents make this compound an attractive building block for creating new molecules with tailored functions in medicine and materials science.

Medicinal Chemistry: Thiophene derivatives are prevalent in pharmaceuticals. nih.gov Future work will involve using this compound as a scaffold to synthesize analogues of known bioactive compounds. The introduction of the fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, combined with the reactive chlorine handle for further derivatization, makes this a promising strategy. Applications could range from anticancer agents to novel antifungal compounds, following the precedent of other chlorinated thiophenes like the precursor to Tioconazole. nbinno.com

Organic Electronics: Halogenated thiophenes are widely used in the synthesis of semiconducting polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern of this compound can be exploited to fine-tune the HOMO/LUMO energy levels of resulting polymers or small molecules. Future research will focus on synthesizing novel monomers and oligomers from this compound to develop materials with improved charge transport properties, stability, and device performance. researchgate.net

Application AreaResearch GoalRationale
Medicinal Chemistry Synthesize novel bioactive molecules.Fluorine enhances metabolic stability; chlorine provides a site for derivatization.
Organic Electronics (OLEDs, OPVs) Develop new semiconducting materials.Halogenation tunes electronic energy levels and influences molecular packing.

Advanced Computational Studies for Property Prediction and Reaction Design

Computational chemistry is set to become an increasingly vital tool in the study of this compound, enabling researchers to predict molecular behavior and guide experimental work.

Property Prediction: DFT and other quantum chemistry methods will be used to predict the electronic and photophysical properties of novel derivatives before they are synthesized. researchgate.netmdpi.com This includes calculating HOMO/LUMO energy gaps, absorption and emission spectra, and charge mobility, which are critical parameters for designing effective materials for OLEDs and solar cells. mdpi.com Machine learning models may also be employed to predict physical properties based on molecular structure. nih.gov

Reaction Design and Optimization: Computational modeling can be used to screen potential catalysts and reaction conditions, predicting reaction outcomes and identifying potential side products. acs.org By calculating the activation energies for different reaction pathways, researchers can identify the most promising synthetic routes, saving significant experimental time and resources. chemrxiv.org

Understanding Spectroscopic Data: Theoretical calculations are crucial for interpreting experimental spectroscopic data. DFT computations can accurately predict electron spectra, ionization energies, and vibrational frequencies, aiding in the structural confirmation of newly synthesized compounds. ubc.cascholaris.ca

Q & A

Q. What mechanistic insights explain unexpected byproducts in the Friedel-Crafts alkylation of this compound?

  • Methodological Answer : Byproducts arise from competing C- vs. S-alkylation pathways. Isotopic labeling (²H/¹³C) and in situ IR spectroscopy track intermediate formation. Optimize Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to favor C-alkylation .

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